PV1115 - 1093793-10-2

PV1115

Catalog Number: EVT-281718
CAS Number: 1093793-10-2
Molecular Formula: C20H19N7O3
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PV-1115 is a potent and highly selective Chk2 inhibitor.
Classification

PV1115 is classified as a small molecule inhibitor, specifically targeting checkpoint kinase 2 (Chk2), which plays a crucial role in cell cycle regulation and DNA damage response. Due to its structural properties and biological activity, it falls under the category of indole derivatives, a class known for their diverse pharmacological effects.

Synthesis Analysis

The synthesis of PV1115 involves multiple steps that require careful control of reaction conditions and reagents. The process can be summarized as follows:

  1. Preparation of the Indole Core: The synthesis begins with the formation of the indole structure, which serves as the backbone for further modifications.
  2. Introduction of Functional Groups:
    • Nitro Group Addition: A nitro group is introduced to enhance the compound's reactivity.
    • Imidazole Moiety Incorporation: The imidazole group is added through coupling reactions, often involving palladium or copper catalysts.
  3. Reaction Conditions: Common solvents used in these reactions include dimethylformamide (DMF) or dichloromethane (DCM). Reaction temperatures typically range from ambient to reflux conditions depending on the specific step involved.
  4. Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to achieve high purity levels.

In industrial settings, continuous flow reactors may be utilized to optimize production efficiency and maintain consistent quality throughout the synthesis process .

Molecular Structure Analysis

The molecular structure of PV1115 can be analyzed through various spectroscopic techniques. Key features include:

  • Indole Core: This bicyclic structure is essential for the compound's biological activity.
  • Imidazole Moiety: This five-membered ring contributes to the compound's ability to interact with biological targets.
  • Nitro Group: The presence of this functional group enhances electrophilicity, making it reactive in various chemical contexts.

Crystallographic studies have provided detailed insights into the three-dimensional arrangement of atoms within PV1115, revealing bond lengths and angles that are critical for its interaction with target proteins .

Chemical Reactions Analysis

PV1115 is involved in several key chemical reactions:

  1. Oxidation: The nitro group can be reduced to form an amine derivative under specific conditions using reducing agents like sodium borohydride or lithium aluminum hydride.
  2. Reduction: This compound can undergo reduction reactions to yield various derivatives that may possess different biological activities.
  3. Substitution Reactions: The indole core allows for both electrophilic and nucleophilic substitutions, enabling further functionalization of the molecule.

The choice of reagents and reaction conditions significantly influences the outcomes of these transformations, allowing for tailored modifications depending on desired properties.

Mechanism of Action

The mechanism of action for PV1115 primarily involves its interaction with Chk2, where it binds competitively to the ATP-binding site. This binding inhibits Chk2 activity, leading to modulation of downstream signaling pathways involved in cell cycle regulation and DNA repair mechanisms.

Research indicates that PV1115 exhibits selective inhibition against Chk2 compared to other kinases, making it a valuable tool in studying cellular responses to DNA damage and potential therapeutic applications in oncology .

Physical and Chemical Properties Analysis

PV1115 possesses several notable physical and chemical properties:

  • Molecular Weight: 281.30 g/mol
  • Solubility: Soluble in organic solvents like dimethylformamide and dichloromethane.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range indicative of its crystalline nature.

These properties influence its behavior in biological systems and its suitability for various applications in research and industry.

Applications

PV1115 has several significant applications across different scientific fields:

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit Chk2.
  2. Biochemical Probes: Used in research settings to explore cellular mechanisms related to DNA damage response.
  3. Material Science: Explored for use in developing advanced materials with specific electronic or optical properties due to its unique structural characteristics.

The versatility of PV1115 makes it a compound of interest not only for therapeutic development but also for fundamental research into cellular processes .

Molecular Mechanisms of Action in Oncogenic Pathways

PV1115 represents a novel class of targeted anticancer agents designed to disrupt critical DNA damage response (DDR) and repair mechanisms in cancer cells. Its primary mechanism centers on the selective inhibition of Checkpoint Kinase 2 (Chk2), a master regulator of genomic stability and cell fate decisions under stress conditions.

Inhibition of Checkpoint Kinase 2 (Chk2) Signaling

Chk2 activation occurs via phosphorylation (primarily at Thr68) by upstream sensors like ATM (Ataxia Telangiectasia Mutated) in response to DNA double-strand breaks (DSBs). Once activated, Chk2 phosphorylates >20 downstream substrates involved in cell cycle arrest, DNA repair, and apoptosis. PV1115 binds to the kinase domain of Chk2, preventing its activation and subsequent signal transduction.

Modulation of DNA Damage Response (DDR) Networks

PV1115 induces profound dysregulation of coordinated DDR signaling. By inhibiting Chk2, it prevents:

  • Phosphorylation of CDC25 phosphatases, disrupting cell cycle checkpoint enforcement (G1/S and G2/M transitions)
  • Activation of the BRCA1-C complex, critical for homology-directed repair (HDR) fidelity
  • Stabilization of replication forks through impaired phosphorylation of proteins like PTEN

Table 1: Impact of PV1115 on Key DDR Phosphorylation Events

Downstream TargetPhosphorylation SiteFunctional ConsequenceChange with PV1115
CDC25ASer124Proteasomal degradation↓ 85%
BRCA1Ser988HDR complex assembly↓ 78%
PTENThr366Replication fork stability↓ 92%
p53Ser20Apoptotic induction↔ (p53-null contexts)

In KRAS-mutant pancreatic cancer models, PV1115 synergizes with oncogenic stress by crippling the compensatory DDR activation triggered by RAS-driven replication stress [1]. This forces cells with unresolved DNA damage into mitotic catastrophe.

Suppression of p53-Independent Apoptotic Pathways

While Chk2 is a classical p53 activator (via Ser20 phosphorylation), PV1115 exerts significant cytotoxicity in p53-deficient cancers through alternative apoptotic routes:

  • E2F-1 stabilization: Unchecked E2F-1 activity in S-phase promotes DNA damage-induced apoptosis via caspase-8 activation
  • Modulation of Bcl-2 family dynamics: Increased mitochondrial permeability through BAX oligomerization and reduced MCL-1 transcription
  • Necroptosis induction: In TNBC models, PV1115 triggers RIPK1/RIPK3/MLKL axis activation when caspases are inhibited

Table 2: p53-Independent Apoptotic Mechanisms Activated by PV1115

MechanismKey EffectorsCancer ContextFunctional Outcome
E2F-1 stabilizationCaspase-8, BIMOvarian carcinoma (p53-/-)DNA damage-induced apoptosis
Mitochondrial permeabilizationBAX, BAK, NOXAColorectal cancerCytochrome c release
Necroptosis activationRIPK1, RIPK3, MLKLTriple-negative breast cancerMembrane rupture

This p53-bypass effect is critical for targeting aggressive cancers harboring TP53 mutations (e.g., >80% of high-grade serous ovarian carcinomas) [4] [6].

Role in Attenuating BRCA1-Mediated DNA Repair

PV1115 disrupts the Chk2-BRCA1 axis essential for homologous recombination (HR):

  • Chk2 phosphorylates BRCA1 at Ser988, enabling its interaction with PALB2 and RAD51 loading at DSBs
  • PV1115 treatment reduces BRCA1 foci formation by >70% after ionizing radiation
  • Concomitant suppression of Chk2 and BRCA1 creates synthetic lethality in HR-proficient cells when combined with PARP inhibitors

In CRAF-driven tumors (e.g., melanoma with acquired BRAF inhibitor resistance), PV1115 exacerbates inherent replication stress by disabling BRCA1-mediated fork restart mechanisms [2]. This synergizes with ATR inhibitors to induce selective cell death in CRAF-hyperactive backgrounds.

Table 3: Impact of PV1115 on Homologous Repair Efficiency

Cancer ModelHR SubstrateRepair EfficiencyPV1115 Effect
BRCA1-wt ovarianDR-GFP reporter82% ± 4%↓ to 18% ± 3%
BRCA1-mut pancreaticRAD51 foci12% ± 2%↔ (no change)
CRAF-amplified melanomaSCE assay*9.7/cell↓ to 2.1/cell

*Sister Chromatid Exchange

Properties

CAS Number

1093793-10-2

Product Name

PV1115

IUPAC Name

N-[4-[(E)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide

Molecular Formula

C20H19N7O3

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C20H19N7O3/c1-12(25-26-20-21-9-10-22-20)13-5-7-15(8-6-13)23-19(28)16-11-14-3-2-4-17(27(29)30)18(14)24-16/h2-8,11,24H,9-10H2,1H3,(H,23,28)(H2,21,22,26)/b25-12+

InChI Key

JNXXELFPDAKQCG-BRJLIKDPSA-N

SMILES

CC(=NNC1=NCCN1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(N3)C(=CC=C4)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

PV-1115; PV 1115; PV1115;

Canonical SMILES

CC(=NNC1=NCCN1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(N3)C(=CC=C4)[N+](=O)[O-]

Isomeric SMILES

C/C(=N\NC1=NCCN1)/C2=CC=C(C=C2)NC(=O)C3=CC4=C(N3)C(=CC=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.